molecular formula C8H9BrN2O B8802389 N-(4-Bromo-2-methylpyridin-3-yl)acetamide

N-(4-Bromo-2-methylpyridin-3-yl)acetamide

Cat. No. B8802389
M. Wt: 229.07 g/mol
InChI Key: SQHSKCJVNFPJHC-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml) was added potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol). The mixture was stirred for 15 minutes and isopentyl nitrite (0.806 ml, 6.02 mmol) was added and the reaction was heated at 85° C. for 4 hours. The reaction was cooled and partitioned between ethyl acetate (75 mL) and water (75 mL). The organic layer was separated, dried over MgSO4, and concentrated to a brown oil. The oil was purified on silica column chromatography eluted with methanol:dichloromethane (3:97). Concentration of product fractions afforded 7-bromo-1H-pyrazolo[4,3-b]pyridine (90 mg, 0.454 mmol, 17.35% yield) as an amber solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.71 (1H, d, J=4.80 Hz) 8.32-8.40 (1H, m) 8.40-8.51 (1H, m) 13.89 (1H, br. s.). MS [M+H] found 197.9.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.743 mL
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
solvent
Reaction Step One
Quantity
0.806 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[NH:9]C(=O)C.C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.[N:25](OCCC(C)C)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:25][NH:9][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=C(C(=NC=C1)C)NC(C)=O
Name
potassium acetate
Quantity
0.308 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.743 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
26.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.806 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (75 mL) and water (75 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on silica column chromatography
WASH
Type
WASH
Details
eluted with methanol:dichloromethane (3:97)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)C=NN2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.454 mmol
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 17.35%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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